molecular formula C10H5F7O B13532408 1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one

1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one

Cat. No.: B13532408
M. Wt: 274.13 g/mol
InChI Key: SSBAKSYJTDSYSM-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one is an organic compound that belongs to the class of trifluoromethyl ketones. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which significantly influences the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide and a radical initiator under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one involves its interaction with specific molecular targets. The electron-withdrawing trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one is unique due to the presence of both trifluoromethyl and fluoro groups on the phenyl ring, which can significantly alter its reactivity and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C10H5F7O

Molecular Weight

274.13 g/mol

IUPAC Name

1,1,1-trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H5F7O/c11-7-2-1-5(3-6(7)9(12,13)14)4-8(18)10(15,16)17/h1-3H,4H2

InChI Key

SSBAKSYJTDSYSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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